4-Bromo-2,6-difluoroaniline

Description

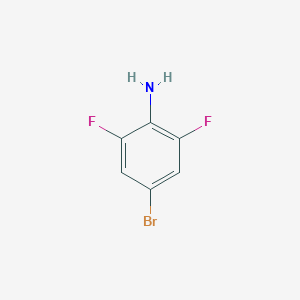

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSQUAVMNHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346178 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-26-4 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2,6-difluoroaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aniline (B41778) derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline ring, imparts distinct chemical reactivity and physical properties. This document provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis, and its applications, particularly in the pharmaceutical and materials science sectors. The strategic placement of its functional groups makes it a valuable intermediate for creating complex molecular architectures.[1][2][3]

Chemical and Physical Properties

This compound is typically a white to brown crystalline powder at room temperature.[4][5][6] The presence of the electronegative fluorine atoms and the bromine atom significantly influences its electronic properties and reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrF₂N | [4][5][7] |

| Molecular Weight | 208.00 g/mol | [4][7] |

| Appearance | White to brown crystalline powder | [4][5][6] |

| Melting Point | 63-65 °C | [4][5][6][8][9][10] |

| Boiling Point | 188.2 ± 35.0 °C at 760 mmHg | [4][9][10] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 67.6 ± 25.9 °C | [4][5] |

| Solubility | Slightly soluble in water; soluble in most organic solvents like acetone, chloroform, and cyclohexane.[8] | [8] |

| pKa (Acidity Coefficient) | 1.11 ± 0.10 (Predicted) | [8] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Key Features/Data | Source(s) |

| Mass Spectrometry (MS) | Major peaks at m/z 209, 207, 128. | [7] |

| Infrared (IR) Spectroscopy | Data available from various suppliers. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are available from commercial suppliers and in research literature. | |

| Raman Spectroscopy | Data available. | [7] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is characterized by the interplay of its three substituents on the aromatic ring.

-

Amine Group: The amine group can act as a nucleophile and can be oxidized to form azo compounds.[1][3]

-

Bromine Atom: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, enabling the extension of the molecular structure.[1][3]

-

Fluorine Atoms: The ortho-fluorine atoms influence the energy levels of the molecular orbitals and can undergo nucleophilic aromatic substitution, which is useful for designing macromolecules.[1][3]

The compound is stable under normal temperature and pressure but may undergo significant reactions at temperatures above 160°C, high pressures, or in the presence of strong reducing agents, strong acids, or strong bases.[8]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2,6-difluoroaniline (B139000). Below are detailed experimental protocols based on published methods.

Synthesis of this compound from 2,6-difluoroaniline

This protocol describes a one-step synthesis of the target compound.[11]

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial Acetic Acid

-

Sodium Thiosulfate (B1220275)

-

Sodium Acetate (B1210297)

-

Water

-

Diethyl Ether

-

10% Sodium Hydroxide (B78521) solution

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Dissolve 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml) in a suitable reaction vessel.[12][13]

-

Slowly add a solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) dropwise to the stirred solution of 2,6-difluoroaniline. Maintain the reaction temperature below 25°C during the addition.[12][13]

-

Stir the reaction mixture at room temperature for 2 hours.[12][13]

-

To the reaction mixture, add sodium thiosulfate (50 g), sodium acetate (125 g), and water (700 ml).[12][13]

-

Filter the resulting product and dissolve it in diethyl ether.[12][13]

-

Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and again with water.[12][13]

-

Dry the ether phase over anhydrous magnesium sulfate.[12][13]

-

Remove the solvent under reduced pressure to yield a pale yellow solid.[12][13]

-

The crude product can be further purified by steam distillation to obtain a colorless solid.[12][13]

A simplified version of this synthesis involves dissolving 2,6-difluoroaniline in acetic acid, adding bromine dropwise, stirring at room temperature, and then working up the reaction by evaporating the solvent, neutralizing with sodium carbonate, and extracting with dichloromethane.[9][10][14]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[2][5][15]

-

Pharmaceutical Intermediates: It is used in the preparation of potent VEGF receptor tyrosine kinase inhibitors and other active pharmaceutical ingredients (APIs).[4][9][10] Its structure is a key component in the development of novel drug candidates, including anti-cancer and anti-inflammatory agents.[2]

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[2]

-

Materials Science: It serves as a raw material for synthesizing high-performance fibers and is used in the electronics industry for cleaning components.[8] Conjugated triarylamines synthesized from this compound are used as hole-transporting materials in perovskite solar cells and OLEDs.[1][3] It is also used in the production of specialty dyes and pigments.[2]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6][16] It causes skin and serious eye irritation and may cause respiratory irritation.[6][16]

Hazard Identification

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [4][6] |

| H312 | Harmful in contact with skin | [4][6] |

| H332 | Harmful if inhaled | [4][6] |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area with adequate exhaust.[6][17]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials.[6][16][17]

First Aid Measures

| Exposure Route | First Aid Measure | Source(s) |

| Ingestion | Call a POISON CENTER or doctor. Rinse mouth. | [6] |

| Skin Contact | Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6] |

Logical Relationships in Synthesis

Caption: Key relationships in the synthesis of this compound.

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important building block for researchers and drug development professionals. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards. The synthetic route from 2,6-difluoroaniline is efficient and provides a reliable source of this valuable intermediate.

References

- 1. This compound | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. echemi.com [echemi.com]

- 5. This compound | Pharmaceutical Intermediate | Baishixing | ETW [etwinternational.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. This compound | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zhonghanchemical.com [zhonghanchemical.com]

- 9. This compound | 67567-26-4 [chemicalbook.com]

- 10. This compound CAS#: 67567-26-4 [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. archivemarketresearch.com [archivemarketresearch.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. echemi.com [echemi.com]

Synthesis of 4-Bromo-2,6-difluoroaniline from 2,6-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Bromo-2,6-difluoroaniline, a key intermediate in pharmaceutical and materials science research, starting from 2,6-difluoroaniline (B139000). The document details the predominant synthetic route, an alternative greener methodology, comprehensive experimental protocols, and a comparative data summary.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of potent VEGF receptor tyrosine kinase inhibitors.[1] Its synthesis from 2,6-difluoroaniline is a critical transformation, with direct bromination being the most established and widely reported method. This guide focuses on providing detailed, actionable information for replicating this synthesis in a laboratory setting.

Synthetic Pathways

The primary and most documented method for the synthesis of this compound is the direct electrophilic bromination of 2,6-difluoroaniline using molecular bromine in a suitable solvent, typically glacial acetic acid. An alternative, more environmentally friendly approach has also been reported, which avoids the use of elemental bromine.

Method 1: Direct Bromination with Bromine

This method involves the direct reaction of 2,6-difluoroaniline with bromine in glacial acetic acid. The reaction is typically carried out at or below room temperature to control selectivity and minimize side-product formation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the para position relative to the activating amino group.

Method 2: Alternative Bromination using Hydrobromic Acid and Hydrogen Peroxide

A greener alternative to using elemental bromine involves the in-situ generation of the brominating agent from hydrobromic acid and hydrogen peroxide. This method is considered safer and more environmentally benign.[2] The reaction is typically conducted in water at a controlled temperature.[2]

Data Summary of Synthetic Methods

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound from 2,6-difluoroaniline.

| Parameter | Method 1: Bromine in Acetic Acid (Source 1) | Method 1: Bromine in Acetic Acid (Source 2) | Method 2: HBr/H₂O₂ (Source 3) |

| Starting Material | 2,6-difluoroaniline | 2,6-difluoroaniline | 2,6-difluoroaniline |

| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) | Hydrobromic acid (HBr) & Hydrogen peroxide (H₂O₂) |

| Solvent | Glacial Acetic Acid | Acetic Acid | Water |

| Reaction Temperature | < 25 °C | Room Temperature | 10-30 °C |

| Reaction Time | 2 hours | 15 minutes | 4-6 hours |

| Reported Yield | Not explicitly stated, but 134 g of crude product from 101.5 g of starting material. | 92% | 80-83% |

| Purity | Not specified | Not specified | Not specified |

| Reference | [3][4] | [5] | [2] |

Experimental Protocols

Method 1: Direct Bromination with Bromine in Acetic Acid

This protocol is a composite of similar procedures found in the literature.[3][4][5]

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial Acetic Acid

-

Sodium thiosulphate

-

Sodium acetate (B1210297)

-

Diethyl ether

-

10% Sodium hydroxide (B78521) solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-difluoroaniline (e.g., 101.5 g, 0.79 mol) in glacial acetic acid (550 ml).[3][4]

-

Separately, prepare a solution of bromine (e.g., 127.0 g, 0.79 mol) in glacial acetic acid (200 ml).[3][4]

-

Slowly add the bromine solution dropwise to the stirred solution of 2,6-difluoroaniline, ensuring the temperature is maintained below 25°C.[3][4]

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[3][4]

-

To quench the reaction and neutralize by-products, add sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml).[3][4]

-

Cool the mixture in a refrigerator overnight to facilitate precipitation of the product.[3][4]

-

Filter the solid product and dissolve it in diethyl ether.[3][4]

-

Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and again with water.[3][4]

-

Dry the organic layer over anhydrous magnesium sulfate.[3][4]

-

Remove the solvent under reduced pressure to yield the crude product.[3][4]

-

For further purification, the pale yellow solid can be steam distilled to obtain a colorless solid.[3][4]

Method 2: Alternative Bromination using Hydrobromic Acid and Hydrogen Peroxide

This protocol is based on a patented, more environmentally friendly method.[2]

Materials:

-

2,6-difluoroaniline

-

Hydrobromic acid (47% solution)

-

Hydrogen peroxide (30% solution)

-

Water

-

Sodium hydroxide or sodium carbonate (for pH adjustment)

-

Ethyl acetate or another suitable organic solvent for extraction

-

Petroleum ether

Procedure:

-

In a reaction vessel, prepare a solution of hydrobromic acid.[2]

-

Slowly add 2,6-difluoroaniline to the hydrobromic acid solution while keeping the temperature between 10-30°C. The mass ratio of 2,6-difluoroaniline to hydrobromic acid should be in the range of 1.0:1.4-2.0.[2]

-

To this mixture, add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 40°C. The mass ratio of hydrogen peroxide to 2,6-difluoroaniline should be between 0.36-0.32:1.0.[2]

-

Stir the reaction mixture for 4-6 hours at 10-30°C.[2]

-

After the reaction is complete, add water and adjust the pH to 9-10 using a suitable base like sodium hydroxide or sodium carbonate.[2]

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.[2]

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.[2]

-

The resulting residue can be triturated with petroleum ether, filtered, and dried to yield the final product.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the direct bromination of 2,6-difluoroaniline.

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluoroaniline is a halogenated aniline (B41778) derivative that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring bromine and fluorine substituents on the aniline ring, imparts specific reactivity and properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of fluorine atoms can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a reactive site for further molecular elaboration through cross-coupling reactions.[2][3] This guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its applications and chemical behavior.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties have been determined through various analytical techniques and are summarized below.

| Physical Property | Value | Notes |

| Molecular Formula | C₆H₄BrF₂N | - |

| Molecular Weight | 208.00 g/mol | [4][5] |

| Appearance | White to brown crystalline powder | [4] |

| Melting Point | 63-65 °C | [4] |

| Boiling Point | 188.2 ± 35.0 °C (Predicted) | [6] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Insoluble in water, soluble in organic solvents. | Soluble in acetone, chloroform, and cyclohexane. |

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization. The following section details standard methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a key indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, within 0.5-1.0°C.[7]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8]

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of the solid (1-2 mm in height) should be packed into the sealed end of the tube.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional): Perform a quick heating run (e.g., 10-20°C/min ramp rate) to find an approximate melting range. Allow the apparatus to cool significantly before the precise measurement.[10]

-

Precise Determination: Set the apparatus to heat at a slow rate (1-2°C/min) starting from a temperature approximately 15-20°C below the estimated melting point.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point is a crucial property for purification by distillation or for understanding its thermal stability.

Methodology: Thiele Tube Method

-

Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube (fusion tube).

-

Capillary Inversion: Take a capillary tube sealed at one end and place it, open-end down, into the liquid in the fusion tube.[11]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heating arm of the Thiele tube is heated gently with a Bunsen burner.[12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.[11]

-

Recording: Remove the heat source. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12]

Solubility Determination

Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh a precise, small amount of this compound (e.g., 10 mg) into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a selected solvent (e.g., 1 mL) in small portions.

-

Observation: After each addition, vigorously shake or vortex the tube for a set period (e.g., 30 seconds).[13] Observe if the solid dissolves completely.

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If a portion of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Semi-Quantitative Analysis: For solvents in which the compound is soluble, continue adding small, known masses of the solute to a fixed volume of the solvent until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). This provides an approximate solubility value (e.g., in mg/mL).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a novel or synthesized compound like this compound.

Applications and Reactivity

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceuticals: It is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] It has been used in the preparation of potent VEGF receptor tyrosine kinase inhibitors, which are relevant in anti-cancer drug development.[6] Its structure is also found in intermediates for anti-inflammatory agents.[1]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to crop protection.[1]

-

Materials Science: It serves as a precursor for specialty dyes and pigments.[1] Furthermore, it is used to synthesize hole-transporting materials for applications in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs).[2]

The reactivity of this compound is dictated by its functional groups:

-

The amine group is nucleophilic and can undergo reactions typical of anilines.[2][3]

-

The bromine atom is a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon bonds.[2][3]

-

The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution and modulate the electronic properties of the molecule.[2][3]

A common synthesis route involves the direct bromination of 2,6-difluoroaniline (B139000) using bromine in acetic acid.[6][14][15][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 3. ossila.com [ossila.com]

- 4. This compound 98 67567-26-4 [sigmaaldrich.com]

- 5. This compound | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 67567-26-4 [chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Synthesis routes of this compound [benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

4-Bromo-2,6-difluoroaniline CAS number 67567-26-4

An In-depth Technical Guide to 4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4)

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Identification

This compound is a tri-halogenated aniline (B41778) derivative.[1] Its unique structure, featuring a bromine atom at the para-position and two fluorine atoms at the ortho-positions, imparts distinct chemical reactivity, making it a valuable building block in complex molecular synthesis.[1][2] The presence of multiple functional groups allows for a wide range of chemical transformations.[1][2]

| Property | Value | Reference |

| CAS Number | 67567-26-4 | [3] |

| Molecular Formula | C₆H₄BrF₂N | [4][3][5][6] |

| Molecular Weight | 208.01 g/mol | [2][3] |

| Appearance | White to brown crystalline powder | [2][3][6] |

| Melting Point | 62-66 °C | [3] |

| Purity | ≥98% (GC) | [3] |

| InChI Key | BFQSQUAVMNHOEF-UHFFFAOYSA-N | [7][8] |

| SMILES string | Nc1c(F)cc(Br)cc1F | [7] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2,6-difluoroaniline (B139000). Two primary methods have been reported, with the direct bromination in acetic acid being a prevalent approach.

Experimental Protocol: Direct Bromination of 2,6-difluoroaniline

This protocol details a one-step synthesis method.

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial acetic acid

-

Sodium thiosulphate

-

Sodium acetate (B1210297)

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure: [8]

-

Dissolve 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml).

-

Slowly add a solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) dropwise to the stirred solution, maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for 2 hours.

-

Add sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) to the reaction mixture.

-

Cool the mixture in a refrigerator overnight to precipitate the product.

-

Filter the crude product and dissolve it in diethyl ether.

-

Wash the ether phase sequentially with water, 10% sodium hydroxide (B78521) solution, and water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield a pale yellow solid.

-

The solid can be further purified by steam distillation to obtain a colorless solid product.

A similar, smaller-scale procedure involves dissolving 2,6-difluoroaniline (3.0 g, 22.56 mmol) in acetic acid (10 mL), followed by the dropwise addition of bromine (1.2 mL).[9] The mixture is stirred for 15 minutes at room temperature.[9] After the reaction, the solvent is evaporated, the residue is neutralized with aqueous sodium carbonate, and the product is extracted with dichloromethane.[9] The combined organic phases are dried and concentrated to yield the final product.[9]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of high-value organic molecules. Its utility spans pharmaceuticals, agrochemicals, and materials science.[2][3][6]

Pharmaceutical Applications

This compound is a crucial building block in the development of novel therapeutic agents.[3] It is particularly valuable in the synthesis of anti-cancer and anti-inflammatory drugs.[3] One notable application is in the preparation of potent inhibitors of the VEGF receptor tyrosine kinase, a key target in angiogenesis-related cancer therapies.[10]

Agrochemical Applications

In the agricultural sector, this compound is used in the formulation of herbicides and pesticides, contributing to improved crop protection.[3]

Materials Science Applications

The unique electronic properties imparted by the fluorine and bromine substituents make this compound suitable for applications in advanced materials. It is used in the synthesis of:

-

Hole-transporting materials for perovskite solar cells and OLEDs.[1]

-

Photo-switching materials , such as Pd-azobenzene complexes that can reversibly switch between two self-assembled structures.[1][2]

-

Specialty dyes and pigments , where it contributes to enhanced colorfastness and stability.[3]

Organic Synthesis Reactions

The different reactive sites on the this compound molecule allow for a variety of chemical transformations:

-

The bromine atom at the para-position is amenable to palladium-catalyzed coupling reactions, such as Suzuki and Heck couplings, enabling the extension of the molecular framework.

-

The amine group acts as a nucleophile and can be oxidized to form azo compounds.[1][2]

-

The fluorine atoms modulate the electronic properties of the molecule and can participate in nucleophilic aromatic substitution reactions.[1][2]

Application Workflow Diagram

Caption: Applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[11][12]

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11][13] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as oxidizing agents.[13]

-

First Aid:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its unique structural features and reactivity make it an essential building block in the synthesis of a wide array of compounds with important applications in pharmaceuticals, agrochemicals, and materials science. Proper handling and storage procedures are essential to ensure its safe use in research and development.

References

- 1. ossila.com [ossila.com]

- 2. This compound | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. fishersci.ie [fishersci.ie]

- 6. This compound | Pharmaceutical Intermediate | Baishixing | ETW [etwinternational.com]

- 7. This compound 98 67567-26-4 [sigmaaldrich.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | 67567-26-4 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-difluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,6-difluoroaniline in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on a predictive assessment of its solubility based on its structural features and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, a critical parameter for its application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction to this compound

This compound is a halogenated aromatic amine with the chemical formula C₆H₄BrF₂N. Its structure, featuring a bromine atom and two fluorine atoms on the aniline (B41778) ring, imparts unique physicochemical properties that are of interest in medicinal chemistry and materials science. Halogenated anilines are valuable intermediates in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs). A thorough understanding of their solubility is essential for optimizing reaction conditions, developing purification strategies such as crystallization, and for formulation development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The presence of the non-polar benzene (B151609) ring and halogen substituents (bromo and fluoro groups) contributes to its hydrophobic character, suggesting a higher solubility in organic solvents compared to water. In fact, it is reported to be sparingly soluble in water.[1] The amino group (-NH₂) can participate in hydrogen bonding, which may enhance its solubility in polar protic solvents.

It is anticipated that this compound will be well miscible with a range of common organic solvents, including acetone, chloroform, and cyclohexane.[2][3] The solubility in different types of organic solvents can be qualitatively summarized as follows:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): Expected to be soluble. These solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and C-N bonds of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be moderately to highly soluble. The amino group can form hydrogen bonds with these protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be soluble. The nonpolar aromatic ring and halogen atoms will have favorable interactions with nonpolar solvents through London dispersion forces.

Quantitative Solubility Data of Structurally Analogous Compounds

To provide a more quantitative context, the following table summarizes the solubility of structurally similar compounds, namely 4-bromoaniline (B143363) and 4-fluoroaniline, in various organic solvents. This data serves as a valuable proxy for estimating the potential solubility of this compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Bromoaniline | Ethanol | Soluble (0.5 g/10 mL) | Not Specified |

| Diethyl Ether | Soluble[4] | Not Specified | |

| Chloroform | Sparingly Soluble[4] | Not Specified | |

| 4-Fluoroaniline | Water | 33 g/L[5][6] | 20[5][6] |

| Ethanol | Soluble[5][7] | Not Specified | |

| Diethyl Ether | Soluble[5][7] | Not Specified | |

| Chloroform | Slightly Soluble[5][7] | Not Specified |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is necessary. The following are detailed methodologies for two common and robust techniques used to determine the solubility of a solid compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8] To confirm equilibrium, samples of the supernatant can be taken at different time points and analyzed; equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

-

Carefully separate the saturated supernatant from the solid phase. This can be achieved by centrifugation followed by decantation, or by filtration using a syringe filter that is compatible with the chosen solvent. It is crucial to maintain a constant temperature during this step to avoid any changes in solubility.[8]

-

-

Quantification:

-

Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.[9]

-

Weigh the evaporating dish containing the solution.[9]

-

Evaporate the solvent in a fume hood, followed by drying the dish in an oven at a suitable temperature (below the melting point of the solute) until a constant weight is achieved.[2][9]

-

Cool the dish in a desiccator and weigh it again.

-

-

Calculation:

-

The weight of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.[9]

-

The weight of the solvent is the weight of the dish and solution minus the final weight of the dish and solute.[9]

-

Solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.

-

For compounds that absorb ultraviolet or visible light, spectrophotometry offers a sensitive and accurate method for determining concentration and, consequently, solubility. Aromatic amines, including this compound, typically exhibit strong UV absorbance.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. The solvent used for the standards should be the same as that used for the solubility experiment to serve as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature, as described in the gravimetric method (Section 4.1, step 1).

-

After reaching equilibrium, separate the clear supernatant as described previously (Section 4.1, step 2).

-

-

Sample Analysis:

-

Accurately dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Conclusion

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. 4-bromoaniline [chemister.ru]

- 5. benchchem.com [benchchem.com]

- 6. 371-40-4 CAS MSDS (4-Fluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

molecular structure of 4-Bromo-2,6-difluoroaniline

An In-depth Technical Guide to 4-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a key building block in organic synthesis. It details the compound's molecular structure, chemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development.

Molecular Structure and Chemical Properties

This compound is a tri-substituted aniline (B41778) derivative. The molecule features a bromine atom at the para-position (position 4) and two fluorine atoms at the ortho-positions (positions 2 and 6) relative to the amino group. This specific arrangement of functional groups imparts distinct chemical reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.[1][2] The bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the nucleophilic amine group can participate in various condensation and substitution reactions.[1][2] The fluorine substituents modulate the electronic properties and energy levels of the molecular orbitals.[1][2]

Chemical Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 67567-26-4[3][4] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₆H₄BrF₂N[4][5] |

| Molecular Weight | 208.00 g/mol [3][4] |

| InChI Key | BFQSQUAVMNHOEF-UHFFFAOYSA-N[3][4][6] |

| SMILES String | Nc1c(F)cc(Br)cc1F[3] |

| Synonyms | 4-Bromo-2,6-difluorobenzenamine, 2,6-Difluoro-4-bromoaniline[4] |

Physical and Chemical Properties

Key physical and chemical properties are presented below, offering a snapshot of the compound's characteristics.

| Property | Value |

| Appearance | White to brown crystalline solid/powder[1][7] |

| Melting Point | 63-65 °C (lit.)[3][7][8] |

| Boiling Point | 188.2 ± 35.0 °C at 760 mmHg[7] |

| Density | 1.788 - 1.8 g/cm³[1][7] |

| Purity | ≥98%[2][3] |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 2,6-difluoroaniline (B139000). The workflow for this synthesis is outlined below.

Experimental Protocol

This protocol is based on the bromination of 2,6-difluoroaniline in glacial acetic acid.[6][8][9][10]

Materials:

-

2,6-difluoroaniline (101.5 g, 0.79 mol)

-

Bromine (127.0 g, 0.79 mol)

-

Glacial Acetic Acid (750 ml total)

-

Sodium thiosulphate (50 g)

-

Sodium acetate (B1210297) (125 g)

-

Water (700 ml)

-

Diethyl ether

-

10% Sodium hydroxide (B78521) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml) is prepared in a suitable reaction vessel and stirred.

-

A solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) is added dropwise to the stirred 2,6-difluoroaniline solution. The temperature is maintained below 25°C during the addition.[6][9]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.[6][9]

-

To quench the reaction, sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added to the mixture.[6][9]

-

The mixture is then cooled overnight in a refrigerator, allowing the product to precipitate.[6][9]

-

The filtered solid is dissolved in diethyl ether. The ether phase is washed sequentially with water, 10% sodium hydroxide solution, and finally with water again.[6][9]

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).[6][9]

-

The solvent is removed under reduced pressure (in vacuo) to yield a pale yellow solid.[6][9]

-

For further purification, the solid is subjected to steam distillation, yielding this compound as a colorless solid.[6][9]

Applications in Research and Development

This compound serves as a versatile building block for synthesizing a range of advanced materials and pharmaceutically relevant compounds.[1] Its multiple reactive sites allow for strategic molecular elaboration.

Key applications include:

-

Pharmaceutical Synthesis: It is used in the preparation of potent VEGF receptor tyrosine kinase inhibitors, which are significant in cancer therapy research.[7][8]

-

Organic Electronics: The compound is a precursor for conjugated quasi-planar triarylamines used as hole-transporting materials in perovskite solar cells and Organic Light-Emitting Diodes (OLEDs).[1][2]

-

Advanced Materials: It is used to create Pd-azobenzene complexes that exhibit photo-switching properties, allowing for the reversible self-assembly of molecular structures.[1][2]

-

Analytical Chemistry: It is a starting material for synthesizing fluorogenic derivatizing reagents, such as ammonium (B1175870) 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, used for the determination of aminothiols by HPLC.[3][7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. While raw data is extensive, key techniques used to characterize this compound are listed below. Data is available through public databases such as PubChem and SpectraBase.[4][11]

| Spectroscopic Technique | Reference |

| ¹H NMR | [12] |

| ¹³C NMR | [4] |

| Mass Spectrometry (MS) | [4][11] |

| Infrared Spectroscopy (IR) | [4] |

| Raman Spectroscopy | [4] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.[13][14]

Hazard Classification

| Hazard Class | GHS Codes |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 (Harmful)[3][13] |

| Skin Corrosion/Irritation | H315 (Causes skin irritation)[3][13] |

| Serious Eye Damage/Eye Irritation | H319 (Causes serious eye irritation)[3][13] |

| Specific Target Organ Toxicity (Single Exposure) | H335 (May cause respiratory irritation)[3][13] |

| Signal Word | Warning[3][13] |

Handling and Storage

-

Handling: Use only in a well-ventilated area or outdoors.[13][15] Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin and eyes.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95).[3][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from incompatible materials.[13] Store locked up.[13][14]

References

- 1. This compound | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 2. ossila.com [ossila.com]

- 3. 4-ブロモ-2,6-ジフルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 67567-26-4 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(67567-26-4) 1H NMR [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. downloads.ossila.com [downloads.ossila.com]

Spectroscopic and Synthetic Profile of 4-Bromo-2,6-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 4-Bromo-2,6-difluoroaniline. This document includes tabulated spectroscopic data, detailed experimental protocols for both synthesis and analysis, and visual workflows to facilitate understanding and replication of key processes.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Due to the fluorine and bromine substituents, the NMR spectra of this compound exhibit characteristic splitting patterns and chemical shifts.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | Triplet (t) | 2H | Aromatic C-H |

| ~4.0 (broad) | Singlet (s) | 2H | -NH₂ |

Note: The exact chemical shift of the amine protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 (dd) | C-F |

| ~125 (t) | C-H |

| ~118 (t) | C-NH₂ |

| ~109 (t) | C-Br |

Note: The signals for the carbon atoms are split due to coupling with the adjacent fluorine atoms (dd = doublet of doublets, t = triplet).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the absorption bands of the amine group, the aromatic ring, and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H stretch (amine) |

| 1600 - 1450 | Strong | C=C stretch (aromatic ring) |

| 1300 - 1200 | Strong | C-N stretch |

| 1100 - 1000 | Strong | C-F stretch |

| 600 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum.

| m/z | Relative Intensity | Assignment |

| 209 | High | [M+2]⁺ (Molecular ion with ⁸¹Br) |

| 207 | High | [M]⁺ (Molecular ion with ⁷⁹Br)[1] |

| 128 | Medium | [M - Br]⁺ (Loss of bromine radical)[1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound[2][3][4]

This protocol describes a common method for the bromination of 2,6-difluoroaniline (B139000).

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial Acetic Acid

-

Sodium Thiosulfate (B1220275)

-

Sodium Acetate

-

Diethyl Ether

-

Magnesium Sulfate (anhydrous)

-

Deionized Water

Procedure:

-

Dissolve 2,6-difluoroaniline (1.0 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid to the stirred solution of 2,6-difluoroaniline, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate and sodium acetate.

-

Cool the mixture, and collect the precipitated product by filtration.

-

Dissolve the crude product in diethyl ether and wash the organic layer sequentially with water, 10% sodium hydroxide (B78521) solution, and again with water.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by steam distillation or recrystallization to obtain pure this compound as a solid.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak as an internal reference for chemical shifts.

FT-IR Spectroscopy (ATR method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflows.

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for spectroscopic characterization.

References

safety and handling of 4-Bromo-2,6-difluoroaniline

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 67567-26-4), a versatile building block in pharmaceutical and chemical synthesis.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a tri-halogenated aniline (B41778) derivative.[2] It appears as a white to brown crystalline powder or solid.[3][4][5][6] While stable under recommended storage conditions, it may react with strong oxidizing agents, acids, and bases.[4][5][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67567-26-4 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₆H₄BrF₂N | [4][5][6][9] |

| Molecular Weight | 208.01 g/mol | [1][2][9] |

| Appearance | White to brown crystalline powder/solid | [3][4][5][6] |

| Melting Point | 63-65 °C | [4][5][6][11][12] |

| Boiling Point | 188.2 ± 35.0 °C (Predicted) | [5] |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Sparingly soluble in water; soluble in most organic solvents.[3][5] | [3][5] |

| Stability | Stable under recommended storage conditions.[4][5] Air sensitive.[10] | [4][5][10] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[3][7] | [3][7] |

Hazard Identification and Classification

This chemical is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[7][8][10]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Multiple Safety Data Sheets[4][7][8][9]

Signal Word: Warning[8][9][12]

Experimental Protocols for Safe Handling

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8][13]

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][4][13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][4][8] |

| Skin Protection | Impervious, fire/flame-resistant clothing. Handle with chemical-resistant gloves (inspected prior to use). | [1][4][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., N95 or P2). | [4][8] |

General Handling Procedures

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][7][8]

-

Wash hands thoroughly after handling and before breaks.[4][7][8]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 4: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. | [4][7][8][14] |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | [7][8][14] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [4][7][8][14] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [7][8][14][15] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment, including chemical-impermeable gloves and a respirator. Avoid breathing dust and vapors.[8][14]

-

Containment and Cleanup: Sweep up the spilled substance while avoiding dust generation. Collect the material in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[4][8]

-

Environmental Precautions: Prevent the substance from entering drains.[7]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen bromide gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4][8]

Toxicological and Disposal Information

Toxicological Data

Detailed quantitative toxicological data for this compound is limited. The primary hazards are based on its classification as an acute toxin and irritant.[4][7][8]

Disposal Considerations

Dispose of contents and containers in accordance with local, state, and national regulations.[4][8] Disposal should be handled by an accredited disposal contractor.[4]

Visual Safety Guides

The following diagrams illustrate key safety and emergency workflows.

Caption: General Handling Workflow

Caption: First Aid for Exposure

Caption: Accidental Spill Response

References

- 1. This compound | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 2. ossila.com [ossila.com]

- 3. Page loading... [guidechem.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. zhonghanchemical.com [zhonghanchemical.com]

- 6. This compound | Pharmaceutical Intermediate | Baishixing | ETW [etwinternational.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound | 67567-26-4 [chemicalbook.com]

- 12. This compound 98 67567-26-4 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 15. technopharmchem.com [technopharmchem.com]

Stability Under Reaction Conditions: A Technical Guide to 4-Bromo-2,6-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of 4-Bromo-2,6-difluoroaniline under various reaction conditions. This versatile fluorinated aniline (B41778) derivative is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials for organic electronics.[1][2] Understanding its stability and reactivity is crucial for the successful design and execution of synthetic routes.

Physicochemical Properties and General Stability

This compound is a white to brown crystalline solid with a melting point in the range of 63-65 °C.[3] It is generally stable under recommended ambient storage conditions, kept in a dark, dry, and well-ventilated place.[3] However, its reactivity profile indicates potential instability under certain conditions, which are critical for chemists to consider during reaction setup and execution.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | [4] |

| Molecular Weight | 208.01 g/mol | [2] |

| Melting Point | 63-65 °C | |

| Appearance | White to brown crystalline solid | [2] |

| Storage | Store at room temperature in a dark, dry place | [3] |

Stability Under Common Reaction Conditions

Thermal Stability

General guidelines suggest that significant decomposition may occur at elevated temperatures. While a specific decomposition temperature is not documented, it is advisable to use the lowest effective temperature for reactions involving this compound to minimize potential side reactions and degradation.

pH Stability

This compound is an aniline derivative and, as such, its amino group can be protonated in acidic conditions. The stability of the compound can be compromised in strongly acidic or basic media, potentially leading to hydrolysis or other degradation pathways. It is recommended to perform reactions under neutral or mildly acidic/basic conditions where possible. Quantitative kinetic studies on the hydrolysis of this compound are not extensively reported, necessitating careful empirical optimization of reaction pH.

Oxidative and Reductive Stability

The aniline moiety is susceptible to oxidation. Therefore, strong oxidizing agents should be used with caution in the presence of this compound to avoid the formation of undesired byproducts. Conversely, the compound is generally stable to many reducing conditions that are not harsh enough to cleave the aryl-halogen or aryl-nitrogen bonds.

Reactivity and Stability in Key Synthetic Transformations

This compound is a valuable substrate in a variety of cross-coupling and other synthetic transformations. Its stability under these specific reaction conditions is paramount for achieving high yields and purity of the desired products.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2]

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. While a specific protocol for this compound is not widely published, a general procedure for the coupling of aryl bromides with arylboronic acids can be adapted. The stability of this compound under these conditions is generally good, allowing for the synthesis of various biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General)

-

Reactants:

-

Aryl bromide (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

-

Solvent:

-

A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

-

Procedure:

-

To a reaction vessel, add the aryl bromide, arylboronic acid, and base.

-

Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous work-up.

-

The organic layer is dried and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand. The stability of the starting material is generally good under the basic conditions required for this reaction.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General)

-

Reactants:

-

Aryl bromide (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

-

Solvent:

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the aryl bromide, amine, base, palladium pre-catalyst, and ligand in a reaction vessel.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated.

-

The product is purified by chromatography.[5]

-

Diazotization and Sandmeyer Reactions

The amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt.[6] These diazonium salts are versatile intermediates but can be unstable, especially at elevated temperatures. They are typically used immediately in subsequent reactions, such as the Sandmeyer reaction, to replace the diazonium group with a variety of substituents.[7][8]

The Sandmeyer reaction allows for the conversion of the diazonium salt of this compound into other halogenated derivatives (e.g., chloro, iodo) or a cyano group using the corresponding copper(I) salt.[9] The stability of the diazonium salt is critical for the success of these transformations.

Experimental Protocol: Diazotization and Sandmeyer Reaction (General)

-

Diazotization:

-

Dissolve the aniline in a cold aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction (e.g., Chlorination):

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The product can then be isolated by extraction and purified.

-

Application in the Synthesis of Hole-Transporting Materials for OLEDs

This compound is a valuable precursor in the synthesis of triarylamine-based hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs).[2] The fluorine substituents can help to tune the electronic properties and improve the stability of the final material.[2] The synthesis of these materials often involves sequential palladium-catalyzed cross-coupling reactions, where the stability of the this compound core is essential.

A common strategy involves a first Buchwald-Hartwig amination to introduce a diarylamine moiety at the bromine position, followed by further functionalization. The stability of the molecule throughout these multi-step syntheses is a key factor in achieving high yields of the desired complex HTMs.

Summary of Stability and Reactivity

| Reaction Type | Reagents/Conditions | Stability of this compound | Key Considerations |

| General Storage | Ambient temperature, dark, dry | Stable | Avoid exposure to light and moisture. |

| Strong Acids/Bases | Concentrated acids or bases | Potential for degradation/hydrolysis | Use mild conditions whenever possible. |

| High Temperature | >150-200 °C (estimated) | Potential for decomposition | Use the lowest effective reaction temperature. |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Generally stable | Proper choice of catalyst, base, and solvent is crucial for high yield. |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine | Generally stable | Requires inert atmosphere; base selection is critical. |

| Diazotization | NaNO₂, strong acid, 0-5 °C | Forms unstable diazonium salt | Intermediate should be used immediately in the next step. |

| Sandmeyer Reaction | Diazonium salt, Cu(I) salt | Reacts via the diazonium intermediate | Control of temperature is important to avoid decomposition of the diazonium salt. |

Conclusion

This compound is a robust and versatile building block for a range of chemical transformations. Its stability is generally good under the conditions required for many common synthetic operations, particularly palladium-catalyzed cross-coupling reactions. However, researchers should be mindful of its potential sensitivity to high temperatures and strong acidic or basic conditions. The amine functionality also allows for facile conversion to a diazonium salt, which, while unstable, opens up a wide array of subsequent functionalization possibilities through reactions like the Sandmeyer reaction. A thorough understanding of these stability and reactivity parameters is essential for the effective utilization of this important synthetic intermediate in the development of new pharmaceuticals and advanced materials.

References

- 1. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation | MDPI [mdpi.com]

- 2. This compound | cas 67567-26-4 | UniVOOK Chemical [univook.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. This compound | C6H4BrF2N | CID 610191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

The Versatility of 4-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction